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Introduction to the Compound

Astringin is a naturally occurring stilbenoid compound, chemically identified as the 3-B-D-glucoside of
piceatannol. This bioactive phytochemical is classified among the hydroxylated stilbenes and is structurally
characterized by a 1,2-diphenylethylene nucleus with glycosidic substitution. The compound is primarily

found in the bark of Sitka spruce (Picea sitchensis) and other related plant species [1] [2].

As a stilbene derivative, astringin shares structural similarities with resveratrol but possesses distinct
functional modifications that enhance its biological activity and pharmacological potential. The compound
demonstrates significant antioxidant capacity due to its phenolic structure, which facilitates free radical
scavenging and electron donation. Recent scientific investigations have revealed that astringin exhibits a
diverse range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anti-

apoptotic properties, positioning it as a promising candidate for therapeutic development [1] [2].

Detailed Pharmacological Activities

Anti-inflammatory and Antioxidant Properties
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Astringin demonstrates significant efficacy in modulating oxidative stress and inflammatory pathways, with

particularly promising applications in respiratory conditions:

¢ Cellular Protection in Lung Injury Models: In LPS-induced acute lung injury using A549 lung
epithelial cells, astringin (25-75 pg/mL) significantly reduced oxidative stress and inflammatory
markers in a dose-dependent manner. Treatment resulted in decreased production of reactive oxygen
species (ROS) and lipid peroxidation products, while enhancing cellular viability against LPS-induced

toxicity [2].

¢ Inflammatory Cytokine Suppression: Astringin treatment markedly inhibited the production and
secretion of key pro-inflammatory cytokines, including TNF-a, IL-1B, and IL-6. This anti-
inflammatory effect was mediated through suppression of the PI3K/AKT/NF-kB signaling pathway,
as confirmed through western blot analysis showing reduced phosphorylation of these signaling

components [2].

e Molecular Mechanism: The compound's ability to reduce oxidative stress and inflammatory cytokine
production through inhibition of the ROS-mediated PI3K/AKT/NF-kB pathway constitutes its
primary protective mechanism against LPS-induced acute lung injury. This pathway inhibition

represents a promising therapeutic approach for pediatric lung injury conditions [2].

Table 1: Anti-inflammatory and Antioxidant Efficacy of Astringin in Experimental Models

Experimental

Concentration/Dose Key Findings Mechanistic Insights
Model
LPS-induced ALl in 25, 50, 75 pug/mL Reduced ROS generation; Inhibition of
A549 cells decreased TNF-q, IL-1[3, PISK/AKT/NF-kB
IL-6; increased cell pathway
viability
Chromium-induced 10 mg/kg (oral gavage, = Reduced oxidative stress Inhibition of
nephrotoxicity in 4 weeks) markers; improved renal TLR4/MyD88,
rats function; decreased HMGB1/RAGE, and NF-
apoptotic markers KB pathways
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Antiviral Activity Against SARS-CoV-2

Recent computational and structural studies have revealed astringin's potential as a natural inhibitor of

SARS-CoV-2 replication:

e Mpro Protease Inhibition: Molecular docking studies demonstrated that astringin exhibits strong
binding affinity for the SARS-CoV-2 main protease (Mpro, PDB ID: 6L.U7), with a docking score of

-9.319 kcal/mol. This binding affinity was significantly higher than reference antiviral compounds

GC376 (-6.976 kcal/mol) and N3 (-6.345 kcal/mol), suggesting superior target engagement [3].

e Binding Efficiency and Stability: Prime MM-GBSA (Molecular Mechanics-Generalized Born
Surface Area) calculations confirmed that astringin exhibits favorable ligand efficacy and binding

affinity to Mpro. Molecular dynamic simulations at 300K further demonstrated the stable binding

interaction throughout the simulation time (100 ns), indicating robust complex formation [3].

e Structural Interactions: Analysis of polar and non-polar interactions between astringin and Mpro
revealed extensive hydrogen bonding and hydrophobic interactions with key residues in the

protease active site, effectively blocking the enzyme's catalytic activity and thereby inhibiting viral

replication [3].

Table 2: Antiviral Activity of Astringin Against SARS-CoV-2 Mpro

Parameter Astringin Reference Antivirals

Docking Score (kcal/mol) -9.319 GC376: -6.976; N3: -6.345

Molecular Dynamics Stable at 300K throughout 100 ns Variable stability profiles

Stability

Ligand Efficiency Favorable based on MM-GBSA Moderate to good efficiency

Potential Application Natural inhibitor of SARS-CoV-2 Established protease
replication inhibitors

Other Pharmacological Activities
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Beyond its prominent anti-inflammatory, antioxidant, and antiviral properties, astringin demonstrates

several additional therapeutic potentials:

e Ferroptosis Inhibition: Astringin functions as a ferroptosis inhibitor, protecting cells from iron-
dependent non-apoptotic cell death. In erastin-treated bone marrow-derived mesenchymal stem cells,

astringin (1-100 pM) effectively suppressed lipid peroxidation, a hallmark of ferroptotic cell death
[1].

e Anti-apoptotic Activity: In chromium-induced nephrotoxicity models in rats, astringin administration
(10 mg/kg for 4 weeks) significantly reduced apoptotic markers and restored biochemical parameters,

indicating robust cytoprotective effects against toxicant-induced cell death [1].

e Cytotoxic Selectivity: While astringin itself has demonstrated cytotoxic potential against cancer cells,
it exhibits a promising selectivity profile. In comparative studies, a related bacterial compound
showed higher selectivity indices (2.5) toward cancer cells compared to doxorubicin (1.49), suggesting

potential for therapeutic optimization of stilbene derivatives [4].

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory and Antioxidant Assays

Cell Culture and Treatment:

e Cell Line: A549 human lung epithelial cells

¢ Culture Conditions: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum,
L-glutamine, and gentamycin at 37°C in 5% CO2

¢ Inflammatory Induction: Cells stimulated with LPS (concentration specified in source)

e Astringin Treatment: Applied at concentrations of 25, 50, and 75 pg/mL, with pretreatment 1 hour
before LPS exposure [2]

Assessment Methods:

e Cell Viability: MTT assay performed after 24 hours of co-incubation

e Oxidative Stress Markers: ROS generation measured using DCFH-DA fluorescence; MDA levels
assessed via thiobarbituric acid reactive substances (TBARS) assay

¢ Inflammatory Cytokines: TNF-q, IL-1[3, and IL-6 levels measured using ELISA
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¢ Protein Expression: Western blot analysis of PI3K, AKT, NF-kB pathway components [2]

Pathway Analysis: The anti-inflammatory mechanism of astringin can be visualized through the following

signaling pathway:

Astringin

Activation

Inhibits

[nhibits

Phosphorylation nhibits
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Click to download full resolution via product page

Figure 1: Astringin inhibition of PI3K/AKT/NF-kB signaling pathway

Molecular Docking Protocol for SARS-CoV-2 Mpro

Protein Preparation:

e Source: Crystallographic structure of SARS-CoV-2 Mpro (PDB Code: 6LU7) retrieved from Protein
Data Bank

¢ Preparation Steps: Using Protein Preparation Wizard in Maestro v12.3 Schrédinger:

Added missing residues

Removed all ligands except cofactors and crystallographic water molecules

Adjusted H-bonds at variable pH

Assigned bond order and protonated structures according to pH 7.0

Minimized structures using OPLS force field [3]

[e]

o

(e]

[¢]

[¢]

Ligand Preparation:

e Structure Drawing: Astringin structure drawn using ChemDraw
¢ Preparation Steps: Using LigPrep module in Maestro:
o Energy minimization performed using OPLS-2005 force field
o Generated low-energy conformers
o Assigned proper protonation states [3]

Docking Methodology:

¢ Software: Glide module in Maestro Schrodinger suite

¢ Grid Generation: Binding pocket defined using receptor grid generation, constituting key residues
involved in ligand binding

e Docking Parameters: XP (extra precision) molecular docking calculations performed with default
parameters

e Analysis: Multiple poses generated for each compound; binding affinities calculated and compared

[3]
Binding Validation:

¢ MM-GBSA Calculations: Prime MM-GBSA used to calculate binding free energy (AG bind) using
equation: AGbind = AEMM + AGsolv + AGSA
e Molecular Dynamics: Desmond v12.3 used for MD simulations:
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o System built using Desmond system builder

o Orthorhombic box shape with water molecules added

o Systems neutralized with Na+/Cl- ions

o Simulations run for 100 ns at 300K temperature and 1.013 bars pressure
o OPLS3e force field applied for greater accuracy [3]

The molecular docking and validation workflow is systematically outlined below:

Complexes Dynamics 100ns

\

Evaluate

Poses

Affinity Analysis

Perform

Ligands | Astringin

Define Docking

Structure 6LU7 PDB Retrieve

Click to download full resolution via product page

Figure 2: Workflow for molecular docking and validation of astringin

Research Summary and Perspectives

Astringin demonstrates compelling multi-mechanistic pharmacological activity across various disease
models, with particular promise in inflammatory, oxidative, and viral pathologies. The compound's ability to
simultaneously modulate multiple signaling pathways (PI3K/AKT/NF-kB, TLR4/MyD88, and
HMGB1/RAGE) while exhibiting direct antiviral effects through SARS-CoV-2 Mpro inhibition positions it

as a valuable scaffold for drug development.

The complementary activities of astringin—addressing both the inflammatory response and underlying
viral replication—suggest potential for broad-spectrum therapeutic applications. Furthermore, its natural
origin and demonstrated safety profile in experimental models enhance its attractiveness as a lead compound.
Future research should focus on systematic in vivo validation, structure-activity relationship studies to

optimize potency, and investigation of synergistic effects with established therapeutic agents.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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